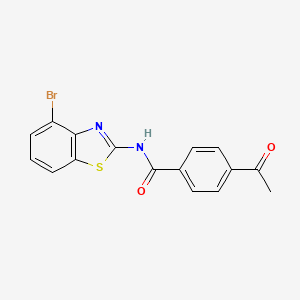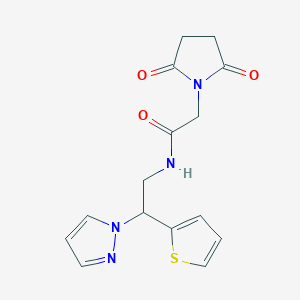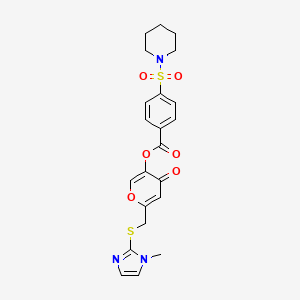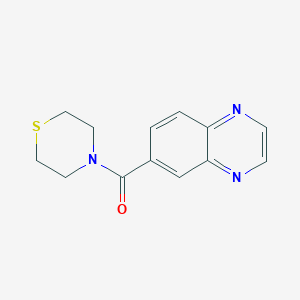![molecular formula C19H16N2O B2786072 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 433697-93-9](/img/structure/B2786072.png)
2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are present in many important biological molecules, such as histamine and biotin . This particular compound also contains a furan ring, which is a five-membered ring with an oxygen atom .
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry, participate in nucleophilic substitution reactions, and serve as catalysts in certain types of reactions . The specific chemical reactions involving “this compound” are not detailed in the available resources.Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole is not fully understood. However, studies have suggested that it exerts its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that it exhibits antibacterial activity by disrupting the bacterial cell membrane. Additionally, it has been suggested that it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole in lab experiments is its potential as a multi-targeted agent. It exhibits activity against cancer cells, bacteria, and inflammation, making it a versatile compound for various applications. Additionally, it has shown low toxicity in in vitro studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
The potential applications of 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole in various fields have generated interest in further research. Some future directions for research include investigating its potential as a chemosensitizer in cancer therapy, exploring its mechanism of action in antimicrobial activity, and studying its potential as an anti-inflammatory agent in animal models. Additionally, further research is needed to optimize its solubility and bioavailability for improved efficacy in therapeutic applications.
Synthesis Methods
The synthesis of 2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole can be achieved through various methods. One of the most common methods is the condensation reaction between 2-aminobenzimidazole, furfural, and phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole has shown promising results in various scientific research applications. It has been studied extensively for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits antibacterial activity against gram-positive and gram-negative bacteria. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
2-(furan-2-yl)-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAGYZWKFNPJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B2785993.png)
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785996.png)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)

![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![8-fluoro-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2786005.png)

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2786008.png)
![Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2786010.png)

